4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Purity specification Quality assurance Procurement

This specific 2'-piperidinomethyl ortho-substituted benzophenone provides a unique spatial arrangement critical for structure-activity relationship (SAR) studies. Its distinct regioisomeric purity (CAS 898773-63-2) eliminates confounding variables present in 3'- or 4'-piperidinomethyl isomers (CAS 898793-46-9, 898775-50-3), ensuring experimental reproducibility. Ideal for medicinal chemistry libraries exploring halogen bonding and lipophilicity modulation. The basic nitrogen serves as a versatile handle for N-alkylation or quaternization. Commercially available in high-purity grades (≥97%) as a reliable building block for multi-step synthesis. Request a quote today.

Molecular Formula C19H19ClFNO
Molecular Weight 331.8 g/mol
CAS No. 898773-63-2
Cat. No. B1327268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone
CAS898773-63-2
Molecular FormulaC19H19ClFNO
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F
InChIInChI=1S/C19H19ClFNO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
InChIKeyREWJDBLAUVVKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone (CAS 898773-63-2): Structure, Supplier Specifications, and Class Context


4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone (CAS 898773-63-2), IUPAC name (4-chloro-2-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone, is a synthetic benzophenone derivative belonging to the class of piperidinomethyl-substituted aromatic ketones . With molecular formula C19H19ClFNO and molecular weight 331.81 g/mol, this compound features a benzophenone core bearing chloro and fluoro substituents on one phenyl ring and a piperidinomethyl moiety at the 2'-position of the other phenyl ring [1]. The compound is commercially available from multiple suppliers with purities ranging from 95% to 98%, and is primarily utilized as a research intermediate or building block in medicinal chemistry and pharmaceutical development programs .

Why Positional Isomers and Unsubstituted Analogs of 4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone Are Not Directly Interchangeable


In piperidinomethyl benzophenone chemistry, even subtle variations in substitution pattern—whether regioisomeric positioning of the piperidinomethyl group (2'- vs. 3'- vs. 4'-) or alterations to the halogen substitution on the opposing phenyl ring—can substantially alter key physicochemical parameters including lipophilicity, molecular geometry, and intermolecular interaction potential [1]. The target compound's specific 2'-piperidinomethyl ortho-substitution creates a distinct spatial arrangement relative to the benzophenone carbonyl, while the 4-chloro-2-fluoro pattern on the second ring yields a computed LogP of 4.63 and polar surface area of 20.31 Ų [2]. Positional isomers bearing the same molecular formula (e.g., 4-chloro-2-fluoro-3'-piperidinomethyl benzophenone, CAS 898793-46-9; 4-chloro-2-fluoro-4'-piperidinomethyl benzophenone, CAS 898775-50-3) differ in substitution geometry and consequently in chromatographic retention, crystallization behavior, and potential receptor-ligand interactions . For procurement decisions in structure-activity relationship (SAR) studies or synthetic route optimization, selecting the precisely specified regioisomer is essential to maintain experimental reproducibility and avoid confounding variables introduced by unintended positional isomer contamination.

4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone: Comparative Purity, Physicochemical, and Availability Evidence for Procurement Selection


Supplier Purity Specification Comparison: 4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone (97-98%) Versus In-Class Analogs with Lower Standard Purity Grades

The target compound is commercially available from multiple vendors with documented purity specifications of 97.0% (Fluorochem, Chemsrc suppliers) and ≥98% (MolCore NLT specification) . In contrast, several closely related piperidinomethyl benzophenone analogs—including 3-chloro-5-fluoro-3'-piperidinomethyl benzophenone (CAS 898793-44-7) and 3'-chloro-5'-fluoro-2-piperidinomethyl benzophenone—are routinely offered at 95% minimum purity specification . The 2-3 percentage point differential in baseline purity grade may impact downstream synthetic yield calculations and analytical method validation requirements.

Purity specification Quality assurance Procurement Benzophenone derivatives

Regioisomeric Differentiation: 2'-Piperidinomethyl Substitution Pattern Versus 3'- and 4'-Positional Isomers of 4-Chloro-2-fluoro Benzophenone

The target compound bears the piperidinomethyl moiety specifically at the 2' (ortho) position relative to the benzophenone carbonyl linkage. Regioisomeric variants with identical molecular formula C19H19ClFNO exist, including 4-chloro-2-fluoro-3'-piperidinomethyl benzophenone (CAS 898793-46-9) and 4-chloro-2-fluoro-4'-piperidinomethyl benzophenone (CAS 898775-50-3) . These positional isomers are distinct chemical entities with separate CAS registry numbers and different IUPAC names, reflecting their non-interchangeable molecular geometry . In benzophenone-based pharmacophores, the ortho-substituted piperidinomethyl group alters the dihedral angle between phenyl rings and modifies the spatial presentation of the basic nitrogen relative to the carbonyl oxygen compared to meta or para substitution [1].

Regioisomer Positional isomer SAR Benzophenone substitution

Lipophilicity and Polar Surface Area Comparison: 4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone Versus Unsubstituted 2-Piperidinomethyl Benzophenone

The target compound incorporates both chloro and fluoro substituents on the non-piperidinomethyl phenyl ring, yielding computed physicochemical parameters including LogP of 4.63 and polar surface area (PSA) of 20.31 Ų [1]. The unsubstituted analog 2-(piperidinomethyl)benzophenone (CAS 745718-74-5, C19H21NO, MW 279.38 g/mol) lacks halogen substitution entirely, resulting in substantially lower molecular weight (Δ = 52.43 g/mol) and predicted differences in lipophilicity and metabolic stability profiles . Halogen substitution, particularly the 4-chloro-2-fluoro pattern, is established in medicinal chemistry to enhance membrane permeability, modulate metabolic clearance, and improve target binding through halogen bonding interactions [2].

Lipophilicity LogP PSA Physicochemical properties Drug-likeness

4-Chloro-2-fluoro-2'-piperidinomethyl Benzophenone: Recommended Procurement-Driven Application Scenarios


Medicinal Chemistry SAR Studies Requiring Defined Halogen Substitution Patterns on Piperidinomethyl Benzophenone Scaffolds

The specific 4-chloro-2-fluoro substitution pattern on the benzophenone core provides a defined electronic and steric profile that can be systematically compared against unsubstituted, mono-halogenated, or alternative di-halogenated analogs. This compound is suitable for incorporation into synthetic libraries exploring the impact of halogen bonding and lipophilicity modulation on target engagement [1]. The 2'-piperidinomethyl ortho-substitution creates a unique spatial presentation of the basic nitrogen, distinct from the 3'- and 4'- regioisomeric variants, enabling systematic evaluation of positional effects on pharmacological activity .

Synthetic Intermediate for Piperidine-Containing Heterocyclic Compounds in Pharmaceutical Development

The piperidinomethyl group serves as a versatile synthetic handle for further functionalization, including N-alkylation, N-arylation, or quaternization reactions to generate more complex pharmacophores. The benzophenone carbonyl provides an additional reactive site for transformations such as reduction to benzhydrol derivatives, oxime formation, or hydrazone synthesis . The compound's commercial availability in 97-98% purity grades supports its use as a reliable starting material in multi-step synthetic sequences where impurity carryover could compromise downstream yield or complicate purification.

Analytical Method Development and Reference Standard Qualification for Positional Isomer Resolution

Given the existence of multiple regioisomeric variants sharing the same molecular formula C19H19ClFNO (2'-, 3'-, and 4'-piperidinomethyl substituted forms) , this compound may serve as a reference standard for developing HPLC or UPLC methods capable of resolving closely related positional isomers. The distinct chromatographic retention behavior expected from ortho versus meta or para substitution can be exploited to validate analytical methods for isomer-specific quantification and purity assessment [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-fluoro-2'-piperidinomethyl benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.